molecular formula C4H8FNO B3003008 (3S,4R)-4-Fluoropyrrolidin-3-ol CAS No. 1434248-02-8

(3S,4R)-4-Fluoropyrrolidin-3-ol

Cat. No.: B3003008
CAS No.: 1434248-02-8
M. Wt: 105.112
InChI Key: RCBGOJFTPHCJDB-DMTCNVIQSA-N
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Description

(3S,4R)-4-Fluoropyrrolidin-3-ol is a chiral compound that features a fluorine atom attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-ol typically involves the enantioselective reduction of a suitable precursor. One common method includes the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another approach involves the use of chemoenzymatic cascades, which enable the synthesis of stereochemically complementary compounds in a step-efficient manner .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enzymatic processes. These processes utilize immobilized enzymes to achieve high yields and enantioselectivity. The optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing the efficiency of these industrial methods .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoropyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

(3S,4R)-4-Fluoropyrrolidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-Fluoropyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

(3S,4R)-4-fluoropyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBGOJFTPHCJDB-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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